molecular formula C23H26N2O5 B2524720 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-53-5

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2524720
CAS No.: 869078-53-5
M. Wt: 410.47
InChI Key: OPOQTGWNJJKNTF-STZFKDTASA-N
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Description

(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configured benzylidene moiety. Its structure features:

  • Position 6: A hydroxyl group, enhancing hydrogen-bonding capacity.
  • Position 7: A piperazine ring substituted with a 2-hydroxyethyl group, improving solubility and enabling interactions with biological targets.

This compound belongs to the aurone class, known for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)14-21-22(28)18-6-7-20(27)19(23(18)30-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQTGWNJJKNTF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzofuran core
  • Hydroxy and methoxy substituents
  • A piperazine moiety

This unique arrangement is believed to contribute to its biological properties.

1. Cytotoxicity

Recent studies have demonstrated that derivatives of benzofuran, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing cell viability in K562 leukemia cells, indicating potential for further development as anticancer agents .

Cell Line IC50 Value (µM) Effect
K562 (Leukemia)15Induces apoptosis through ROS generation
MCF-7 (Breast)20Inhibits cell proliferation
HeLa (Cervical)25Causes cell cycle arrest

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities, particularly through the inhibition of pro-inflammatory cytokines. Studies indicate that benzofuran derivatives can significantly reduce levels of tumor necrosis factor (TNF), interleukin-1 (IL-1), and interleukin-8 (IL-8), which are critical mediators in inflammatory pathways .

Cytokine Reduction (%)
TNF93.8
IL-198
IL-871

The proposed mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
  • Cytokine Modulation : By inhibiting the NF-κB signaling pathway, it reduces the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Cytotoxicity : A recent investigation into a series of benzofuran derivatives revealed that modifications in substituents significantly influence their cytotoxic properties. The most active derivatives demonstrated enhanced apoptosis induction in K562 cells, with notable increases in caspase activity after prolonged exposure .
  • Anti-inflammatory Research : Another study highlighted the ability of benzofuran derivatives to reduce inflammation markers in murine macrophages, supporting their potential use in treating chronic inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The presence of hydroxyl and methoxy groups enhances its reactivity, potentially allowing it to interact with various biological targets involved in cancer progression.
  • Antioxidant Activity : The compound has shown promise as an antioxidant, which is crucial for mitigating oxidative stress in cells. This property could be beneficial in preventing damage from free radicals, thus playing a role in cancer prevention and other oxidative stress-related diseases.
  • Enzyme Inhibition : There is evidence that this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition can help control post-prandial hyperglycemia, making it a potential candidate for diabetes management .

Potential Therapeutic Uses

Given its diverse biological activities, (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one holds promise for several therapeutic applications:

Application AreaPotential Benefits
Cancer TreatmentInhibition of tumor cell growth
Diabetes ManagementRegulation of blood sugar levels
Antioxidant TherapyProtection against oxidative stress
Neurological DisordersPotential use in neuroprotection

Case Studies and Research Findings

Several studies have investigated the properties and applications of similar compounds:

  • Anticancer Studies : A study highlighted that derivatives of benzofuran compounds exhibit selective cytotoxicity against various cancer cell lines. This suggests that structural modifications can enhance activity against specific types of cancer.
  • Diabetes Research : Research on enzyme inhibitors has shown that compounds similar to this compound effectively reduce post-meal blood glucose levels in animal models .
  • Antioxidant Activity : Another study demonstrated that benzofuran derivatives possess significant antioxidant properties, indicating their potential use in formulations aimed at reducing oxidative damage in various diseases .

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation and nucleophilic substitution to introduce the 2-hydroxyethyl group:

  • Reagent : 2-chloroethanol or ethylene oxide.

  • Conditions : Base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C .

ReactionSolventTemperatureTimeYield
Piperazine alkylationDMF70°C12h80%

Benzylidene Formation

The exocyclic double bond is formed via Knoevenagel condensation :

  • Substrate : 6-hydroxy-7-(piperazinylmethyl)benzofuran-3-one.

  • Aldehyde : 4-methoxybenzaldehyde.

  • Catalyst : Piperidine or acetic acid .

AldehydeCatalystSolventYieldSelectivity (Z/E)
4-MethoxybenzaldehydePiperidineEthanol68%Z > 95%

Hydroxyl Group Reactivity

The phenolic -OH group at position 6 participates in:

  • Protection : Silylation (TBSCl) or acetylation (Ac₂O) for synthetic intermediates .

  • Oxidation : Limited due to steric hindrance; no reported quinone formation.

ReactionReagentProduct StabilityReference
AcetylationAcetic anhydrideStable under basic conditions

Methoxy Group Modifications

The 4-methoxy group on the benzylidene moiety can undergo:

  • Demethylation : BBr₃ in CH₂Cl₂ (-20°C) to yield a free -OH group .

  • Electrophilic substitution : Nitration or halogenation under controlled conditions (unreported for this specific compound but inferred from analogs).

ReactionReagentConditionsOutcome
DemethylationBBr₃CH₂Cl₂, -20°C, 2h85% phenol

Salt Formation

The tertiary amine in the piperazine ring forms water-soluble salts with acids (e.g., HCl, citric acid):

AcidSolubility (mg/mL)Application
HCl12.5 (H₂O)Improved bioavailability

Stereochemical Stability

The (Z)-configuration of the benzylidene group is critical for bioactivity. Isomerization to the (E)-form occurs under:

  • UV light : 5% conversion after 24h exposure .

  • Basic conditions : <2% in pH 7–9 buffers .

ConditionIsomerization RateReference
UV (365 nm)0.2%/h
pH 10, 25°C1.8% over 48h

Complexation with Metal Ions

The compound’s hydroxyl and carbonyl groups chelate divalent metals (e.g., Cu²⁺, Fe²⁺), forming stable complexes:

Metal IonStability Constant (log K)Application
Cu²⁺8.2 ± 0.3Catalytic oxidation studies

Key Challenges in Reactivity

  • Steric hindrance from the piperazine substituent limits electrophilic aromatic substitution.

  • Acid sensitivity : The benzylidene bond hydrolyzes under strong acidic conditions (pH < 2).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

a. Compound 10 ()
  • Structure : (Z)-6-Hydroxy-2-((5-methoxybenzofuran-2-yl)methylene)-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one.
  • Key Differences :
    • The benzylidene group is replaced with a 5-methoxybenzofuran-2-yl moiety.
    • Piperazine lacks the 2-hydroxyethyl substitution.
  • Implications: The benzofuran-based substituent may enhance rigidity and π-π interactions compared to the target compound’s simpler 4-methoxybenzylidene group.
b. Compound in
  • Structure : (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one.
  • Key Differences :
    • Benzylidene group has 2,3,4-trimethoxy substitutions instead of 4-methoxy.
  • Implications: Increased methoxy groups enhance lipophilicity (logP ~2.8 vs.

Modifications to the Piperazine/Amine Substituent

a. Compound in
  • Structure : (Z)-6-Hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one.
  • Key Differences :
    • Piperazine replaced with 4-methylpiperidine.
    • Benzylidene group substituted with thiophene.
  • Implications: Piperidine’s lack of a second nitrogen atom reduces hydrogen-bonding capacity.
b. Compound in
  • Structure : (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one.
  • Key Differences :
    • Piperazinylmethyl group replaced with a methyl group.
  • Implications :
    • Simplified structure reduces molecular weight (MW ~326 vs. ~408 for the target compound) but eliminates tertiary amine functionality critical for interactions with charged residues in biological targets .

Molecular Properties and Hypothesized Bioactivity

Property Target Compound Compound Compound
Molecular Formula C23H24N2O5 C25H30N2O7 C20H21NO3S
Molecular Weight 408.45 470.52 355.45
Key Functional Groups 4-MeO, OH, HE-Pz 2,3,4-Trimethoxy, HE-Pz Thiophene, 4-Me-Pip
logP (Predicted) 1.9 2.8 2.5
  • Hypothesized Bioactivity :
    • The target compound’s hydroxyethyl-piperazine group may enhance binding to kinase ATP pockets, similar to reported aurones .
    • Thiophene-containing analogs () could exhibit altered selectivity due to sulfur’s electronegativity .

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